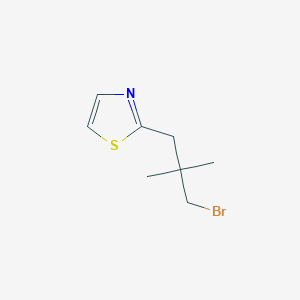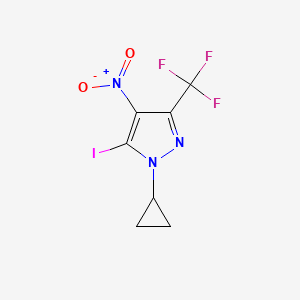![molecular formula C10H19NS B13189552 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)
7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethyl-1-thia-4-azaspiro[45]decane is a chemical compound with the molecular formula C₁₀H₁₉NS It is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, followed by the addition of mercaptoacetic acid in dry benzene . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane has shown promise in several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their anticancer activity.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane involves its interaction with molecular targets in cancer cells. The compound is believed to induce apoptosis (programmed cell death) by interfering with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit cancer cell growth highlights its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A similar spirocyclic compound with potential anticancer activity.
Thiazolopyrimidine Derivatives: Compounds with a thiazolopyrimidine structure that have shown similar biological activities.
1,3,4-Thiadiazole Thioglycosides: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
7,9-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-8-5-9(2)7-10(6-8)11-3-4-12-10/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
VZSOHJYNMPYJLF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC2(C1)NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


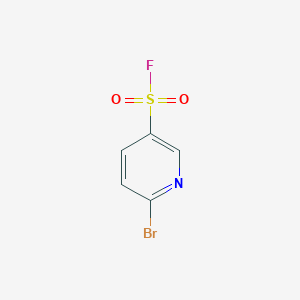

![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
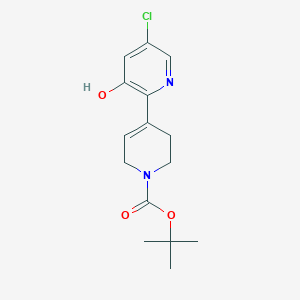
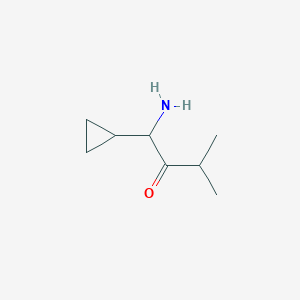
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
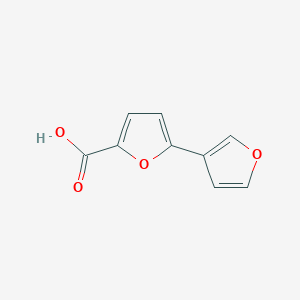
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
